molecular formula C21H20ClN5O2S B278211 2-(4-chloro-3-methylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide

2-(4-chloro-3-methylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide

Cat. No. B278211
M. Wt: 441.9 g/mol
InChI Key: NCYBUKWSZUFQAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-3-methylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide is a chemical compound that has been discovered and synthesized for its potential use in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide involves the inhibition of certain enzymes and proteins in the body. This compound has been found to inhibit the activity of protein kinases, which are enzymes that play a role in the growth and division of cells. In addition, this compound has also been found to inhibit the activity of certain proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, preliminary studies have shown that this compound has an inhibitory effect on the growth of cancer cells. In addition, this compound has also been found to have potential neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-chloro-3-methylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide in lab experiments is its potential use in cancer research. This compound has been found to have an inhibitory effect on the growth of cancer cells, making it a potential candidate for the development of new cancer treatments. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound.

Future Directions

There are several future directions for the use of 2-(4-chloro-3-methylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide in scientific research. One potential future direction is the development of new cancer treatments based on this compound. In addition, this compound may also have potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the full potential of this compound in scientific research.

Synthesis Methods

The synthesis method of 2-(4-chloro-3-methylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide involves several steps. The first step involves the reaction of 4-chloro-3-methylphenol with 2-bromoacetyl chloride to form 2-(4-chloro-3-methylphenoxy)acetyl chloride. The second step involves the reaction of 2-(4-chloro-3-methylphenoxy)acetyl chloride with 5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenylamine to form this compound.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide has been studied for its potential use in scientific research. This compound has been found to have an inhibitory effect on the growth of cancer cells, making it a potential candidate for cancer research. In addition, this compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C21H20ClN5O2S

Molecular Weight

441.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide

InChI

InChI=1S/C21H20ClN5O2S/c1-4-18-24-25-21-27(18)26-20(30-21)14-6-5-12(2)17(10-14)23-19(28)11-29-15-7-8-16(22)13(3)9-15/h5-10H,4,11H2,1-3H3,(H,23,28)

InChI Key

NCYBUKWSZUFQAS-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)COC4=CC(=C(C=C4)Cl)C

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)COC4=CC(=C(C=C4)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.